2'-Methoxy-biphenyl-2-ylamine

Description

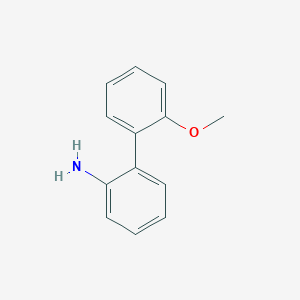

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGCLJMSDWOQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355974 | |

| Record name | 2'-METHOXY-BIPHENYL-2-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-76-4 | |

| Record name | 2'-METHOXY-BIPHENYL-2-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1206-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-2-amine (CAS 1206-76-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Methoxy-[1,1'-biphenyl]-2-amine, a key building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and its emerging role in the development of novel therapeutics.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of substituents, such as the methoxy and amine groups in 2'-Methoxy-[1,1'-biphenyl]-2-amine, provides handles for further chemical modification and fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a valuable intermediate in the synthesis of a wide range of molecules with potential applications in agrochemicals and pharmaceuticals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1206-76-4 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 80-81 °C | [1] |

| Boiling Point | 309.5±17.0 °C (Predicted) | [1] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol; limited solubility in non-polar solvents and water. | [3] |

Safety and Handling

2'-Methoxy-[1,1'-biphenyl]-2-amine is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-amine

The construction of the biaryl bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.

Proposed Synthetic Route via Suzuki-Miyaura Coupling

A plausible and efficient route to 2'-Methoxy-[1,1'-biphenyl]-2-amine involves the Suzuki-Miyaura coupling of an ortho-substituted aniline with a corresponding phenylboronic acid derivative. Two primary disconnections are possible:

-

Route A: Coupling of 2-bromoaniline with 2-methoxyphenylboronic acid.

-

Route B: Coupling of 2-aminophenylboronic acid with 2-bromoanisole.

Both routes are viable, and the choice may depend on the commercial availability and cost of the starting materials. Below is a detailed, field-proven protocol based on established Suzuki-Miyaura coupling methodologies for similar substrates.

Caption: Plausible synthetic routes to 2'-Methoxy-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Exemplary)

This protocol is based on the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid and should be optimized for the specific substrates used.

Materials:

-

2-Bromoaniline (1.0 equiv)

-

2-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Tricyclohexylphosphine (PCy₃, 0.04 equiv) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Degassed 1,4-Dioxane

-

Degassed Water

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromoaniline, 2-methoxyphenylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and the phosphine ligand in a small amount of degassed 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General workflow for the Suzuki-Miyaura synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-amine.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the eight protons on the two phenyl rings. A singlet for the methoxy group (OCH₃) would likely appear around 3.8 ppm. The amine (NH₂) protons would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display 13 distinct signals. The carbon of the methoxy group is expected around 55-60 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the methoxy group and the carbon attached to the amino group will be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

Key characteristic peaks in the IR spectrum would include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretching (aryl ether): A strong band around 1230-1270 cm⁻¹.

-

C-N stretching: A band in the 1250-1360 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 199. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and other characteristic fragments of the biphenyl core.

Applications in Drug Discovery and Development

While specific patents explicitly citing the use of 2'-Methoxy-[1,1'-biphenyl]-2-amine (CAS 1206-76-4) are not prevalent, the broader class of biphenyl amine derivatives are well-documented as crucial intermediates in the synthesis of a variety of biologically active molecules.

The 2-aminobiphenyl scaffold is a key component in several agrochemical fungicides. Furthermore, related phenethylamine and biphenyl structures are known to interact with various biological targets. For instance, methoxy-substituted phenethylamines have been investigated for their potential as antidepressants. The structural motif present in 2'-Methoxy-[1,1'-biphenyl]-2-amine makes it an attractive starting point for the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.

For example, the beta-receptor blocker Carvedilol, used for treating hypertension, contains a 2-(2-methoxyphenoxy)ethylamine moiety, highlighting the relevance of the methoxy and amine functionalities in pharmacologically active compounds.[4]

Conclusion

2'-Methoxy-[1,1'-biphenyl]-2-amine is a valuable and versatile building block in organic synthesis. Its preparation via the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for its accessible incorporation into more complex molecular architectures. The presence of reactive amine and methoxy functional groups provides ample opportunities for further derivatization. As research into novel therapeutics continues, the demand for such well-defined and functionalized scaffolds is expected to grow, positioning 2'-Methoxy-[1,1'-biphenyl]-2-amine as a compound of significant interest to the drug discovery and development community.

References

An In-Depth Technical Guide to 2'-Methoxy-biphenyl-2-ylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-biphenyl-2-ylamine is a biphenyl amine derivative with a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1][2] The strategic placement of the methoxy and amine functionalities on the biphenyl scaffold makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications, with a focus on the underlying scientific principles and experimental best practices.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| CAS Number | 1206-76-4 | [1] |

| Appearance | Varies (typically a solid) | - |

| Solubility | Soluble in common organic solvents | - |

| Hazard | Irritant | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through modern cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is highly versatile and tolerant of a wide range of functional groups.[3]

Reaction Scheme:

A representative workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoanisole (1.0 equiv.), 2-aminobiphenyl (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a catalytic amount of a palladium precatalyst and a suitable phosphine ligand (e.g., Pd₂(dba)₃ with XPhos).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, forming the active nucleophile.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Method 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5] In this approach, a boronic acid or ester is coupled with an organohalide.

Reaction Scheme:

A representative workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-aminophenylboronic acid (1.2 equiv.), 1-bromo-2-methoxybenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

-

Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki couplings, although other palladium complexes can also be effective.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Characterization

Unequivocal characterization of this compound is paramount to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.8 - 7.5 | Multiplet |

| NH₂ | 3.5 - 5.0 (broad) | Singlet |

| OCH₃ | ~3.8 | Singlet |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | ~157 |

| Aromatic C-N | ~145 |

| Aromatic C | 110 - 135 |

| OCH₃ | ~55 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of methoxy and amino groups, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can participate in hydrogen bonding and alter the electronics and lipophilicity of the parent compound, making them key features for molecular recognition by biological targets.

While specific therapeutic applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities, including but not limited to:

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Anticancer agents

The 2-phenethylamine substructure, which can be considered a component of this compound, is found in numerous neurologically active compounds.[6]

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the fields of medicinal chemistry and materials science. The robust and well-established synthetic methodologies of Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide reliable routes to this compound. Its structural features suggest a high potential for incorporation into novel therapeutic agents and functional materials. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. 1206-76-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]

An In-Depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-2-amine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2'-Methoxy-[1,1'-biphenyl]-2-amine, a valuable building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, synthetic routes, spectroscopic characterization, and applications, with a focus on providing practical, field-proven insights.

Core Identity and Physicochemical Properties

2'-Methoxy-[1,1'-biphenyl]-2-amine, a substituted biphenyl amine, is a key intermediate in organic synthesis. Its structure, featuring a methoxy and an amino group on adjacent phenyl rings, imparts unique conformational and electronic properties that are leveraged in the design of complex molecules.

Systematic Name (IUPAC): 2-(2-Methoxyphenyl)aniline

Common Name: 2'-Methoxy-biphenyl-2-ylamine

Chemical Structure:

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2'-Methoxy-biphenyl-2-ylamine

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2'-Methoxy-biphenyl-2-ylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, discusses the underlying principles influencing chemical shifts and coupling constants, and provides standardized protocols for sample preparation and data acquisition.

Introduction

This compound is a biphenyl amine derivative with a molecular structure that presents a unique set of NMR spectral features. The presence of two substituted aromatic rings, a methoxy group, and an amine group leads to a complex and informative spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for the structural elucidation, purity assessment, and analysis of this compound in various research and development settings. The steric hindrance caused by the ortho-substituents influences the dihedral angle between the two phenyl rings, which in turn affects the magnetic environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on high-quality computational predictions. These predictions provide a reliable foundation for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.85 | d | 8.0 |

| H-4 | ~7.15 | t | 7.8 |

| H-5 | ~6.80 | t | 7.5 |

| H-6 | ~7.10 | d | 7.6 |

| H-3' | ~7.05 | d | 8.2 |

| H-4' | ~7.30 | t | 7.9 |

| H-5' | ~7.00 | t | 7.6 |

| H-6' | ~7.35 | d | 7.8 |

| -OCH₃ | ~3.80 | s | - |

| -NH₂ | ~4.50 (broad) | s | - |

In-depth ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound can be divided into three main regions: the aromatic region (δ 6.8-7.4 ppm), the methoxy region (δ ~3.8 ppm), and the amine region (δ ~4.5 ppm).

The Aromatic Region (δ 6.8-7.4 ppm)

The eight aromatic protons appear as a series of overlapping multiplets. The substitution pattern on both rings dictates the chemical shifts and coupling patterns.

-

Protons on the Aminophenyl Ring (H-3, H-4, H-5, H-6): The electron-donating amine group generally shields the ortho (H-3, H-5) and para (H-4) protons, shifting them upfield compared to unsubstituted benzene. However, the overall chemical shifts are also influenced by the anisotropic effect of the second aromatic ring.

-

Protons on the Methoxyphenyl Ring (H-3', H-4', H-5', H-6'): The electron-donating methoxy group shields the ortho (H-3', H-5') and para (H-4') protons. The proximity of the two rings can lead to through-space interactions that further influence the chemical shifts.

The Methoxy and Amine Regions

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are magnetically equivalent and appear as a sharp singlet at approximately 3.80 ppm. This characteristic chemical shift is a key indicator for the presence of a methoxy group attached to an aromatic ring.

-

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet around 4.50 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~128.5 |

| C-2 | ~145.0 |

| C-3 | ~116.5 |

| C-4 | ~129.0 |

| C-5 | ~119.0 |

| C-6 | ~127.5 |

| C-1' | ~130.0 |

| C-2' | ~156.5 |

| C-3' | ~111.0 |

| C-4' | ~129.5 |

| C-5' | ~121.0 |

| C-6' | ~120.5 |

| -OCH₃ | ~55.5 |

In-depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Aromatic Carbons (δ 110-157 ppm)

-

Carbons of the Aminophenyl Ring: The carbon atom attached to the amine group (C-2) is significantly deshielded and appears at a lower field (~145.0 ppm). The other carbons of this ring resonate within the typical aromatic region.

-

Carbons of the Methoxyphenyl Ring: The carbon atom bearing the methoxy group (C-2') is highly deshielded due to the electronegativity of the oxygen atom and appears at approximately 156.5 ppm. The ipso-carbon (C-1') is also shifted downfield. The chemical shifts of aromatic carbons are generally found in the range of 100-170 ppm.[1]

-

Quaternary Carbons: The two carbons at the biphenyl linkage (C-1 and C-1') are quaternary and will typically show weaker signals in the spectrum compared to the protonated carbons.

Methoxy Carbon (δ ~55.5 ppm)

The carbon of the methoxy group gives a characteristic signal at around 55.5 ppm. The chemical shift of a methoxy carbon can be influenced by the conformation of the methoxy group relative to the aromatic ring.[2][3]

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition Parameters

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆. The choice of solvent can affect the chemical shifts of labile protons like those of the amine group.[4]

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

Temperature: 298 K.

Data Processing and Analysis

Caption: Standard workflow for NMR data processing.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining high-quality predicted spectral data with established principles of NMR spectroscopy and standardized experimental protocols, researchers can confidently utilize this powerful analytical technique for the characterization and analysis of this important biphenyl amine derivative. The insights provided herein are intended to facilitate accurate structural elucidation and support ongoing research and development efforts.

References

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 2'-Methoxy-biphenyl-2-ylamine

Foreword: A Strategic Approach to Complex Analyte Characterization

The analysis of substituted biphenyl amines, such as 2'-Methoxy-biphenyl-2-ylamine, represents a common challenge in pharmaceutical development, metabolite identification, and impurity profiling. These molecules possess a unique combination of structural features—a flexible biphenyl core, a basic amine moiety, and an ether linkage—that dictates a nuanced and strategic approach to method development. This guide moves beyond rote protocols to elucidate the underlying chemical principles that govern analytical choices. We will dissect the process from first principles, establishing a robust, self-validating methodology for the qualitative and quantitative analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Analyte Deep Dive: Physicochemical Properties & Implications

Understanding the inherent properties of this compound is the cornerstone of effective method development. Its structure directly informs our selection of chromatographic conditions, ionization techniques, and expected fragmentation behavior.

The presence of a single nitrogen atom means the molecule adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[1] This provides an immediate, foundational check during initial spectral interpretation. The basic primary amine is the most likely site of protonation, making positive-ion mode mass spectrometry the logical choice.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | [2] |

| CAS Number | 1206-76-4 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [2][3] |

| Molecular Weight | 199.25 g/mol | [2][3] |

| Monoisotopic Mass | 199.100 Da |

| Chemical Class | Primary Aromatic Amine |[4][5] |

Section 2: The Analytical Workflow: A Holistic Overview

A successful analysis is not a series of disconnected steps but an integrated workflow. Each stage is optimized with a clear understanding of its impact on the subsequent steps, from sample preparation through to data interpretation. The following diagram illustrates the logical flow for developing a robust LC-MS/MS method for our target analyte.

Caption: High-level workflow for LC-MS/MS method development.

Section 3: Chromatographic Separation: Taming a Challenging Analyte

Causality Behind Experimental Choices: Primary aromatic amines (PAAs) are notoriously difficult to work with in reversed-phase liquid chromatography (RPLC).[4][6] Their basic nature leads to strong interactions with residual silanols on standard C18 columns, resulting in poor peak shape (tailing) and unreliable retention. While lowering the mobile phase pH can mitigate this by protonating the silanols, it is often insufficient.

The Expert's Choice: Biphenyl Stationary Phase Instead of forcing a C18 column to work, we select a stationary phase better suited to the analyte's chemistry. A Biphenyl column is the authoritative choice here. This phase offers a dual retention mechanism:

-

Hydrophobic Interactions: Similar to C18, for the non-polar biphenyl core.

-

π-π Interactions: The electron-rich biphenyl groups of the stationary phase interact with the aromatic rings of the analyte, providing a highly selective retention mechanism that is crucial for resolving isomers and related impurities. A recent study successfully used a Biphenyl column for the separation of 39 aromatic amines.[7]

Experimental Protocol: Optimized LC Conditions

-

LC System: Agilent 1290 Infinity II LC or equivalent UPLC/UHPLC system.[4]

-

Column: Waters ACQUITY UPLC BEH Biphenyl Column (or equivalent), 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Rationale: Formic acid ensures the analyte is protonated ([M+H]⁺), which is essential for both good peak shape and high ESI efficiency.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Acetonitrile is a strong organic solvent providing sharp peaks for aromatic compounds.

-

-

Gradient Elution:

-

0.00 min: 20% B

-

8.00 min: 95% B

-

9.00 min: 95% B

-

9.10 min: 20% B

-

11.00 min: 20% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

-

-

Injection Volume: 2 µL.

-

Sample Diluent: 50:50 Acetonitrile:Water.

-

Rationale: A diluent that matches the initial mobile phase composition ensures good peak focusing on the column head.

-

Section 4: Mass Spectrometry: Unveiling Molecular Identity

Ionization: The Gateway to Analysis

For a polar, basic compound like this compound, Electrospray Ionization (ESI) is the superior technique.[8] It is a soft ionization method that transfers pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.

-

Mode: Positive Ion Mode is selected to detect the protonated molecule, [M+H]⁺. The primary amine is readily protonated in the acidic mobile phase.

-

Full Scan (MS1): A preliminary full scan analysis (m/z 50-500) will confirm the presence of the target analyte by identifying its protonated molecular ion at m/z 200.1 .

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides structural confirmation. We select the [M+H]⁺ ion (m/z 200.1) as the precursor and subject it to collisions with an inert gas (e.g., argon). The resulting product ions reveal the molecule's fragmentation pathways. Aromatic systems are stable, often requiring significant energy to fragment.[9] The most probable fragmentation points are the weakest bonds: the C-N bond, the O-CH₃ bond, and the central C-C biphenyl bond.

Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺.

Predicted Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A common loss from protonated primary amines, leading to a stable ion at m/z 183.1 . This is often a dominant and highly characteristic fragment.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the ether bond results in the loss of a methyl radical, producing an ion at m/z 185.1 .

-

Loss of Formaldehyde (CH₂O): A neutral loss pathway involving rearrangement of the methoxy group can lead to the expulsion of formaldehyde, yielding a fragment at m/z 170.1 .

Section 5: Quantitative Analysis: The Power of MRM

For robust and sensitive quantification, Multiple Reaction Monitoring (MRM) is the gold standard.[4] This technique configures the triple quadrupole mass spectrometer to monitor specific fragmentation events (transitions) for the target analyte, dramatically increasing selectivity and signal-to-noise by filtering out chemical background.

Trustworthiness through Self-Validation: A robust MRM method requires monitoring at least two transitions per compound.

-

Quantifier: The most intense, stable transition is used for calculating the concentration.

-

Qualifier: A second transition is monitored to confirm the analyte's identity. The ratio of the quantifier to the qualifier should remain constant across all samples and standards, providing a built-in check against interferences.

Protocol: LC-MS/MS Method Parameters

The following table summarizes the optimized parameters for a Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer. Collision energies (CE) must be empirically optimized for the specific instrument used.

Table 2: Optimized MRM and Mass Spectrometer Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI Positive | To detect the protonated [M+H]⁺ species. |

| Capillary Voltage | 3.0 kV | Standard for ESI, optimized for stable spray. |

| Desolvation Temp. | 450 °C | Efficiently removes solvent from droplets. |

| Desolvation Gas Flow | 800 L/hr (N₂) | Aids in desolvation and ion transport. |

| Cone Gas Flow | 50 L/hr (N₂) | Prevents neutral molecules from entering the MS. |

| Source Temperature | 150 °C | Maintains ion stability in the source region. |

| MRM Transition 1 (Quantifier) | 200.1 > 183.1 | Precursor -> [M+H - NH₃]⁺. Typically a high-intensity, stable fragment. |

| Collision Energy 1 | 15 eV (Optimize) | Energy required to induce the primary fragmentation. |

| MRM Transition 2 (Qualifier) | 200.1 > 170.1 | Precursor -> [M+H - CH₂O]⁺. Provides structural confirmation. |

| Collision Energy 2 | 25 eV (Optimize) | Higher energy may be needed for this rearrangement loss. |

| Dwell Time | 50 ms | Balances sensitivity with the need for sufficient data points across the peak. |

This method, combining a selective chromatographic separation with highly specific MRM detection, provides the foundation for a fully validated quantitative assay capable of meeting the stringent requirements of regulatory bodies and drug development research.[6]

References

- 1. Video: Mass Spectrometry of Amines [jove.com]

- 2. 1206-76-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. agilent.com [agilent.com]

- 5. shimadzu.com [shimadzu.com]

- 6. waters.com [waters.com]

- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the FT-IR Spectrum of 2'-Methoxy-biphenyl-2-ylamine

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2'-Methoxy-biphenyl-2-ylamine. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of the vibrational spectroscopy of this bifunctional aromatic compound. This document will delve into the theoretical underpinnings of the spectral features, guided by established principles of infrared spectroscopy and data from analogous structures.

Introduction

This compound (CAS Number: 1206-76-4) is a biphenyl derivative with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol .[1][2][3] Its structure, featuring a primary aromatic amine and an aryl-methoxy ether, makes it a valuable intermediate in medicinal chemistry and materials science. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. This guide will elucidate the expected FT-IR spectrum, offering insights into the characteristic absorptions that confirm the compound's identity and structural integrity.

Predicted FT-IR Spectrum: A Synthesis of Functional Group Analysis

While an experimental spectrum for this compound is not publicly available, a comprehensive understanding of its FT-IR characteristics can be derived from the well-established absorption ranges of its constituent functional groups: a primary aromatic amine, an aryl ether, and substituted benzene rings.

Key Vibrational Modes and Expected Absorption Regions

The FT-IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions from specific bond vibrations, while the latter contains complex vibrations characteristic of the molecule as a whole.

1. N-H Vibrations (Primary Aromatic Amine):

-

N-H Stretching: Primary amines (R-NH₂) typically exhibit two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For aromatic amines, these bands are often observed at slightly higher frequencies compared to their aliphatic counterparts.[6] Expect two distinct peaks in this region, confirming the presence of the -NH₂ group.

-

N-H Bending (Scissoring): A strong in-plane bending (scissoring) vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ range.[4][6] This band can sometimes be sharp and may overlap with aromatic C=C stretching vibrations.

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines gives rise to a strong absorption in the 1335-1250 cm⁻¹ range.[4][6]

-

N-H Wagging: A broad, often strong, out-of-plane bending (wagging) vibration is characteristic of primary and secondary amines and is expected in the 910-665 cm⁻¹ region.[4]

2. C-O Vibrations (Aryl Ether):

-

Asymmetric C-O-C Stretching: Aryl alkyl ethers, such as the methoxy group attached to the biphenyl system, are characterized by two distinct C-O stretching bands. The asymmetric stretch is typically a strong band appearing in the 1300-1200 cm⁻¹ region.[7][8] For anisole (methoxybenzene), a similar compound, this peak is observed around 1250 cm⁻¹.[8][9][10]

-

Symmetric C-O-C Stretching: A second, often less intense, symmetric stretching band is expected in the 1050-1010 cm⁻¹ range.[7][8][9][10]

3. Aromatic and Aliphatic C-H Vibrations:

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene rings will produce multiple weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][11]

-

Aliphatic C-H Stretching (Methoxy Group): The methyl group of the methoxy functionality will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2840 cm⁻¹ region.[5]

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is indicative of the substitution pattern on the benzene rings.

4. Aromatic C=C Vibrations:

-

C=C Stretching: The stretching vibrations within the aromatic rings will give rise to several sharp, medium-intensity bands in the 1625-1450 cm⁻¹ region.[12]

Tabulated Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium, Sharp (two bands) |

| 3100-3000 | C-H Stretching | Aromatic | Weak to Medium, Sharp |

| 3000-2840 | C-H Stretching | Methoxy (-OCH₃) | Medium, Sharp |

| 1650-1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Strong |

| 1625-1450 | C=C Stretching | Aromatic Rings | Medium, Sharp |

| 1335-1250 | C-N Stretching | Aromatic Amine | Strong |

| 1300-1200 | Asymmetric C-O-C Stretching | Aryl Ether | Strong |

| 1050-1010 | Symmetric C-O-C Stretching | Aryl Ether | Medium |

| 910-665 | N-H Wagging | Primary Aromatic Amine | Strong, Broad |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Substituted Benzene | Strong |

Experimental Protocol for FT-IR Analysis

A robust and reproducible FT-IR spectrum of this compound can be obtained using the following methodology.

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the preferred method for solid samples due to its minimal sample preparation. A small amount of the solid compound is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Potassium Bromide (KBr) Pellet: Alternatively, a few milligrams of the sample can be finely ground with spectroscopic grade KBR and pressed into a thin, transparent pellet.

2. Data Acquisition:

-

Instrument: A research-grade FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: A minimum of 32 scans should be co-added to ensure a good signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

3. Data Processing:

-

The resulting spectrum should be baseline corrected and, if necessary, smoothed. Peak positions and intensities can then be determined.

Visualization of Key Structural Features and Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for the characteristic IR absorptions.

Caption: Key functional groups and their associated vibrational modes in this compound.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with characteristic absorption bands confirming the presence of the primary aromatic amine and aryl ether functionalities, as well as the biphenyl core. A thorough analysis of the N-H, C-N, C-O, and aromatic C-H and C=C vibrational modes allows for unambiguous identification and quality assessment of this important chemical entity. This guide provides a solid framework for interpreting the experimental spectrum and serves as a valuable resource for scientists engaged in research and development involving this compound.

References

- 1. 1206-76-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. 4'-Methoxy[1,1'-biphenyl]-2-amine | C13H13NO | CID 2759562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. instanano.com [instanano.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR spectrum: Ethers [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-depth Technical Guide to the Solubility of 2'-Methoxy-biphenyl-2-ylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2'-Methoxy-biphenyl-2-ylamine, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this aromatic amine is fundamental for its handling, formulation, and application in various chemical and pharmaceutical processes.

Introduction to this compound and its Physicochemical Profile

This compound, with the CAS Number 1206-76-4, is an organic compound featuring a biphenyl backbone with a methoxy and an amine substituent.[1] Its molecular formula is C13H13NO, and it has a molecular weight of approximately 199.25 g/mol .[1] The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the methoxy group and the nitrogen of the amine), along with a significant nonpolar biphenyl structure, results in a nuanced solubility profile.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a compound like this compound, which is likely to be synthesized and utilized in organic media, a thorough understanding of its solubility in a range of organic solvents is paramount for process optimization, purification, and formulation development.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2] The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent molecules.

The key factors influencing the solubility of this compound include:

-

Polarity : The amine and methoxy groups introduce polarity and the capacity for hydrogen bonding. The biphenyl structure, however, is large and nonpolar.

-

Hydrogen Bonding : The primary amine group can act as a hydrogen bond donor, while the nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are likely to be effective.

-

Molecular Size : The relatively large size of the biphenyl structure can negatively impact solubility, especially in highly ordered solvents.[3]

Aromatic amines, such as this compound, are generally more soluble in organic solvents than in water due to the hydrophobic nature of the aromatic rings.[4][5] Their solubility in water is typically limited.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic approach is necessary to determine the solubility profile of this compound. The following protocol outlines a robust method for qualitative and quantitative solubility assessment.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the selected organic solvent.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

Protocol:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the original solubility by taking the dilution factor into account.

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Profile and Solvent Selection Rationale

Based on the structure of this compound, a predicted solubility trend can be established. This allows for a logical selection of solvents for initial screening.

Caption: Logical relationship between solute properties, solvent types, and expected solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amine and methoxy groups, leading to favorable interactions and likely high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments and can interact with the polar functionalities of the molecule. Moderate to good solubility is expected.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar biphenyl core suggests some affinity for nonpolar solvents. However, the presence of the polar groups may limit the solubility compared to more polar solvents.

Data Presentation

The quantitative solubility data obtained from the experimental work should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data |

| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data |

| Toluene | Nonpolar | Experimental Data | Calculated Data |

| Hexane | Nonpolar | Experimental Data | Calculated Data |

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is essential for its effective use in research and development. This guide has provided a theoretical framework, a detailed experimental protocol, and a logical approach to solvent selection for determining the solubility profile of this compound. The successful application of these methodologies will enable scientists to optimize processes, develop robust formulations, and accelerate the progression of their research goals.

References

Melting point and boiling point of 2'-Methoxy-biphenyl-2-ylamine

An In-Depth Technical Guide to the Characterization of 2'-Methoxy-biphenyl-2-ylamine: Melting and Boiling Points

Executive Summary

This technical guide addresses the critical physical properties—melting and boiling points—of this compound (CAS No. 1206-76-4). A comprehensive search of scientific literature and chemical databases indicates a notable absence of experimentally determined data for this specific compound. In light of this, the guide provides essential theoretical background and detailed, field-proven experimental protocols for the precise determination of these properties. To offer a valuable point of reference for researchers, this document includes the available physical data for a closely related structural isomer, 4'-Methoxy-biphenyl-2-ylamine. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize novel compounds like this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Physical Constants

This compound is a substituted biphenyl amine, a class of compounds recognized for its utility in the synthesis of pharmaceuticals and other advanced materials.[1][2] The precise physical properties of such a compound are fundamental to its scientific and commercial application.

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.[3]

-

Compound Identification: While not definitive alone, melting and boiling points are crucial data points for characterizing and identifying a newly synthesized compound, often used in conjunction with spectroscopic methods.

-

Process Development: Knowledge of these thermal transition points is vital for designing purification processes such as recrystallization and distillation, particularly for high-boiling-point compounds that may require vacuum distillation to prevent thermal decomposition.[4]

Given the absence of published data, the experimental determination of these values is a mandatory step for any research involving this compound.

Physical Property Data for Methoxy-biphenyl-amine Isomers

While no experimental data was found for this compound (CAS 1206-76-4), the following data for a structural isomer, 4'-Methoxy-biphenyl-2-ylamine (CAS 38089-03-1), is available and presented for comparative purposes. It is crucial to recognize that positional isomerism can significantly impact intermolecular forces and, consequently, the melting and boiling points.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 1206-76-4 | C₁₃H₁₃NO | 199.25[5] | Data not available | Data not available |

| 4'-Methoxy-biphenyl-2-ylamine | 38089-03-1 | C₁₃H₁₃NO | 199.25[6] | 36 °C[6] | 118-120 °C at 0.11 Torr[6] |

Core Principles of Melting and Boiling Point Determination

The Nature of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The process is governed by the energy required to overcome the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonding) that maintain the ordered crystal lattice structure.[3]

The presence of a soluble impurity disrupts the crystal lattice and introduces entropy, which thermodynamically favors the liquid phase. This results in a lower temperature required to initiate melting and a broader temperature range over which the transition occurs, a phenomenon known as melting point depression.[3][7]

The Physics of the Boiling Point

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] At this temperature, the liquid has sufficient thermal energy for molecules to overcome intermolecular forces and transition into the gaseous phase throughout the bulk of the liquid.

The boiling point is highly dependent on pressure. A reduction in the ambient pressure lowers the vapor pressure required for boiling, thus decreasing the boiling point. This principle is leveraged in vacuum distillation, a critical technique for purifying compounds that are prone to decomposition at their atmospheric boiling points.[4]

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[9]

Causality in Experimental Design

-

Dry, Powdered Sample: The sample must be completely dry, as residual solvent acts as an impurity, leading to an inaccurate, depressed melting point range.[10] It should be a fine powder to ensure uniform packing and efficient heat transfer within the capillary tube.

-

Appropriate Sample Height: A sample height of 1-2 mm is optimal.[7] A larger sample will result in a non-uniform temperature gradient across the sample, leading to a broadened and inaccurate melting range.

-

Controlled Heating Rate: A rapid initial heating can be used to find an approximate melting point. However, for the final, accurate measurement, the heating rate must be slow (1-2 °C per minute) near the melting point.[3] A fast ramp rate will cause the thermometer reading to lag behind the actual temperature of the heating block, resulting in an erroneously high and broad melting range.

Step-by-Step Methodology

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Grind it into a fine powder.

-

Loading the Capillary Tube: Tamp the open end of a capillary tube into the powder until a small amount of solid enters the tube.[10]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. Repeat until the sample is compacted to a height of 1-2 mm.[3][10]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus.[10]

-

Rapid Determination (Optional): Set a fast heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. Allow the apparatus to cool significantly before the next step.[3]

-

Accurate Determination: Set the starting temperature to at least 20 °C below the approximate melting point found in the previous step. Set the ramp rate to 1-2 °C/minute.[3]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the last crystal of solid melts into a clear liquid (the end of the melting range).[10]

-

Repeat for Consistency: Perform at least two accurate determinations. The results should be consistent.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Protocol: Boiling Point Determination

For small research quantities, the micro-boiling point or Thiele tube method is highly effective.[11] Given the high boiling point of the related isomer, it is probable that this compound will also have a high boiling point, making a reduced-pressure measurement a valuable consideration to prevent decomposition.

Causality in Experimental Design

-

Inverted Capillary: The small, inverted capillary tube (a Bell) serves as its own manometer. As the liquid is heated, the air trapped inside expands and exits, creating bubbles. During cooling, the pressure inside the Bell drops, and when it equals the vapor pressure of the liquid, the liquid is drawn back into the capillary. This moment corresponds to the boiling point.[11]

-

Uniform Heating: The Thiele tube is designed to allow for uniform heating of the heat-transfer fluid (e.g., mineral oil) via convection currents, ensuring the sample and thermometer are at the same temperature.[8]

-

Reduced Pressure: For compounds that may decompose near their atmospheric boiling point, reducing the pressure is essential. The boiling point measured will be lower than at atmospheric pressure and should always be reported with the corresponding pressure.

Step-by-Step Methodology (Thiele Tube)

-

Sample Preparation: Add 0.5-1 mL of this compound to a small test tube (e.g., a 75x10 mm tube).

-

Bell Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil. The sample should be positioned near the center of the main body of the tube.[11]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the stream of bubbles is rapid and continuous.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. Carefully watch the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[11]

-

For Reduced Pressure: The same principle applies, but the Thiele tube apparatus is connected to a vacuum source via a vacuum adapter. The pressure of the system must be stable and recorded from a manometer.

Visualization of Boiling Point Determination Workflowdot

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1206-76-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 4'-METHOXY-BIPHENYL-2-YLAMINE | 38089-03-1 [amp.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Quantum Chemical Analysis of 2'-Methoxy-biphenyl-2-ylamine: Conformational and Electronic Insights for Drug Discovery

Executive Summary: The conformational flexibility and electronic landscape of small molecules are paramount in determining their biological activity. For drug candidates like 2'-Methoxy-biphenyl-2-ylamine, a derivative of the biphenyl amine scaffold, understanding the three-dimensional structure and reactivity is a critical step in rational drug design. This guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations to elucidate the key structural and electronic properties of this molecule. By leveraging Density Functional Theory (DFT), we explore its stable conformations, the rotational energy barrier between its phenyl rings, and its electronic characteristics, offering crucial insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Molecular Conformation in Drug Action

This compound belongs to a class of compounds known as biphenyls, which are characterized by two phenyl rings connected by a single carbon-carbon bond. The rotational freedom around this bond allows the molecule to adopt various conformations, defined by the dihedral angle between the two rings. This conformational preference is not trivial; it dictates the overall shape of the molecule, which in turn governs its ability to bind to specific biological targets like enzymes or receptors.[1]

The substituents on the phenyl rings—in this case, a methoxy (-OCH₃) group and an amino (-NH₂) group at the ortho positions—introduce steric hindrance that strongly influences the molecule's preferred geometry. A planar conformation is generally disfavored due to the clash between these groups.[1] Quantifying the precise energy cost of rotation and identifying the lowest-energy (most stable) conformation are essential for building accurate pharmacophore models and predicting binding affinity.[2][3] Computational chemistry provides a powerful and efficient means to explore these properties, guiding synthetic efforts and accelerating the drug discovery pipeline.[4][5]

Section 1: Theoretical Foundations for the Calculation

1.1 The Power of Density Functional Theory (DFT) To accurately model the subtle interplay of steric and electronic effects in this compound, we employ Density Functional Theory (DFT). DFT is a robust quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy for organic molecules.[6]

1.2 Justification of the B3LYP/6-31G(d) Level of Theory The choice of a specific functional and basis set is a critical decision in any DFT calculation. For this guide, we have selected the B3LYP functional combined with the 6-31G(d) basis set .

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates aspects of both Hartree-Fock theory and DFT. It has a long and successful track record for providing reliable geometries and energies for a wide range of organic molecules.[7][8] Its performance in modeling steric effects and isomerization energies makes it particularly well-suited for the conformational analysis of biphenyl systems.[9]

-

6-31G(d) Basis Set: This Pople-style basis set provides a good description of the electron distribution for carbon, nitrogen, oxygen, and hydrogen atoms. The (d) notation indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the non-planar geometry and bonding in a molecule like ours.[10][11] This combination represents a "gold standard" for routine calculations on medium-sized organic molecules, delivering reliable results without excessive computational demand.[6]

Section 2: The Computational Workflow: A Step-by-Step Guide

The process of analyzing this compound involves a series of sequential calculations. This workflow ensures that we start from a chemically sensible structure and systematically determine its most stable form and key properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nuchemsciences.com [nuchemsciences.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of 2'-Methoxy-biphenyl-2-ylamine

An In-Depth Technical Guide to the Structural Elucidation of 2'-Methoxy-biphenyl-2-ylamine

Biphenyl scaffolds are privileged structures in drug discovery, offering a versatile framework for designing molecules with a wide range of biological activities. The specific substitutions on the biphenyl rings, such as the methoxy and amine groups in this compound (C₁₃H₁₃NO, Molar Mass: 199.25 g/mol ), are critical in defining its physicochemical properties, including solubility, lipophilicity, and target-binding interactions.[1][2]

The determination of the three-dimensional atomic arrangement, or crystal structure, of this compound is paramount. It provides invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing. This knowledge is crucial for understanding its structure-activity relationship (SAR), optimizing its formulation for drug delivery, and ensuring batch-to-batch consistency in manufacturing.

Experimental Workflow for Crystal Structure Determination

The elucidation of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a detailed crystallographic model.

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

A prerequisite for successful crystallization is the availability of highly pure material. The synthesis of this compound would typically be followed by rigorous purification, often employing high-performance liquid chromatography (HPLC) to remove any impurities that could inhibit crystal growth. The purity and identity of the compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various solvents and crystallization techniques is essential.

Step-by-Step Protocol for Crystallization Screening:

-

Solvent Selection: A range of solvents with varying polarities should be tested. For a molecule like this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and hexane, as well as binary mixtures, would be appropriate starting points.

-

Slow Evaporation:

-

Dissolve a small amount of the purified compound in a chosen solvent or solvent mixture in a small vial to near saturation.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Monitor the vial for the formation of single crystals.

-

-

Vapor Diffusion:

-

Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of a crystalline solid.

-

Data Collection: The flash-cooled crystal is mounted on a goniometer in a stream of cold nitrogen gas. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods such as direct methods or Patterson synthesis. The atomic positions and displacement parameters are then refined to obtain the final, accurate crystal structure.

-

Validation: The final structure is validated using software tools to ensure its chemical and geometric sensibility. The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[3][4]

Anticipated Structural Features and Intermolecular Interactions

Based on the chemical structure of this compound and analysis of related compounds, several key structural features and intermolecular interactions can be anticipated.

Molecular Conformation

The dihedral angle between the two phenyl rings is a critical conformational parameter. Steric hindrance between the ortho-substituents (the amine and methoxy groups) will likely force the rings to adopt a non-planar conformation. This twist angle will have a significant impact on the molecule's overall shape and its ability to pack efficiently in the solid state.

Intermolecular Hydrogen Bonding

The primary amine group (-NH₂) is a potent hydrogen bond donor, while the oxygen atom of the methoxy group (-OCH₃) and the nitrogen atom of the amine can act as hydrogen bond acceptors. It is highly probable that the crystal structure will be stabilized by a network of intermolecular hydrogen bonds. These interactions could lead to the formation of well-defined supramolecular synthons, such as dimers or chains.

Figure 2: A potential hydrogen bonding motif between two molecules of this compound.

Other Non-Covalent Interactions

In addition to hydrogen bonding, other weaker interactions are expected to play a role in the crystal packing:

-

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are in close contact.

-

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the π-electron clouds of neighboring aromatic rings.

-

Van der Waals Forces: These non-specific attractive forces will contribute to the overall stability of the crystal lattice.

The interplay of these various intermolecular forces will determine the final crystal packing arrangement. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Computational Modeling and Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of this compound.

-

Conformational Analysis: Quantum mechanical calculations can be used to determine the preferred gas-phase conformation of the molecule and the rotational energy barrier between the two phenyl rings.

-

Crystal Structure Prediction (CSP): Advanced CSP algorithms can generate a landscape of possible crystal structures, ranked by their predicted lattice energies. While computationally intensive, CSP can provide valuable guidance for experimental crystallization efforts and help in the interpretation of powder X-ray diffraction data.

Conclusion and Future Directions